molecular formula C9H7NO3 B2521429 Methyl furo[2,3-c]pyridine-7-carboxylate CAS No. 1140239-85-5

Methyl furo[2,3-c]pyridine-7-carboxylate

Cat. No.: B2521429
CAS No.: 1140239-85-5
M. Wt: 177.159
InChI Key: BAHIPYZRNRDDNC-UHFFFAOYSA-N
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Description

Methyl furo[2,3-c]pyridine-7-carboxylate is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It is a heterocyclic compound that contains both furan and pyridine rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of methyl furo[2,3-c]pyridine-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor molecule in the presence of a catalyst. The reaction conditions often include the use of solvents like acetic acid and heating under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl furo[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl furo[2,3-c]pyridine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of heterocyclic chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl furo[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl furo[2,3-c]pyridine-7-carboxylate can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.

Properties

IUPAC Name

methyl furo[2,3-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)7-8-6(2-4-10-7)3-5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHIPYZRNRDDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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